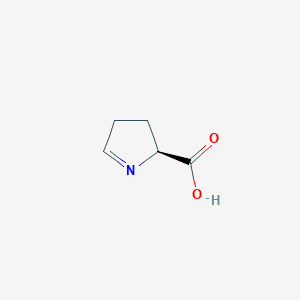
(S)-1-pyrroline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-pyrroline-5-carboxylic acid is a 1-pyrroline-5-carboxylic acid in which the chiral centre has S configuration. It is a conjugate acid of a (S)-1-pyrroline-5-carboxylate. It is an enantiomer of a (R)-1-pyrroline-5-carboxylic acid.
Applications De Recherche Scientifique
Role in Cancer Research
Biochemical Significance
P5C is a precursor in the biosynthesis of proline, an amino acid involved in cellular stress responses and survival mechanisms. The enzyme pyrroline-5-carboxylate reductase (PYCR) catalyzes the conversion of P5C to proline, and its upregulation has been linked to various cancers, including gastric, breast, and non-small cell lung cancer. Elevated levels of PYCR1 have been associated with poor prognosis in these cancers, making it a potential therapeutic target.
Case Study: Gastric Cancer
A study demonstrated that inhibition of PYCR1 using small molecule inhibitors significantly reduced the viability of gastric cancer cells under hypoxic conditions. The study employed siRNA to silence PYCR1 expression, leading to decreased cell proliferation and increased apoptosis in vitro . This suggests that targeting P5C metabolism could enhance the efficacy of existing chemotherapy agents like bortezomib.
Metabolic Disorders
Proline Metabolism and Disorders
P5C is crucial for proline and ornithine biosynthesis. Mutations in genes encoding enzymes involved in this pathway, such as ALDH18A1 (which encodes Δ1-pyrroline-5-carboxylate synthase), can lead to metabolic disorders characterized by neurological symptoms and developmental issues . Understanding P5C's role in these metabolic pathways can aid in developing therapies for related disorders.
Biomarker Potential
Recent research identified proline and P5C as potential biomarkers for distinguishing between healthy individuals and patients with depression or other metabolic disorders. Profiling these metabolites may provide insights into disease mechanisms and facilitate early diagnosis .
Plant Physiology
Stress Response Mechanism
In plants, P5C plays a vital role in osmotic stress responses. It acts as a signaling molecule that regulates gene expression related to stress tolerance. For instance, studies on rice have shown that the enzyme responsible for synthesizing P5C is upregulated during drought conditions, suggesting its involvement in enhancing proline accumulation for stress adaptation .
Case Study: Rice Proline Synthesis
Research on Oryza sativa has revealed two isoforms of proline biosynthetic enzymes that respond differently to environmental stresses. One isoform is constitutively expressed, while the other is stress-induced, highlighting the regulatory complexity of proline metabolism .
Summary of Applications
| Application Area | Details |
|---|---|
| Cancer Research | Targeting PYCR1 can inhibit tumor growth; associated with poor prognosis in multiple cancers. |
| Metabolic Disorders | Mutations affecting P5C metabolism lead to neurological disorders; potential biomarker for diagnosis. |
| Plant Physiology | Involved in stress response; enhances proline accumulation during osmotic stress conditions. |
Propriétés
Numéro CAS |
64199-88-8 |
|---|---|
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
(2S)-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m0/s1 |
Clé InChI |
DWAKNKKXGALPNW-BYPYZUCNSA-N |
SMILES |
C1CC(N=C1)C(=O)O |
SMILES isomérique |
C1C[C@H](N=C1)C(=O)O |
SMILES canonique |
C1CC(N=C1)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















